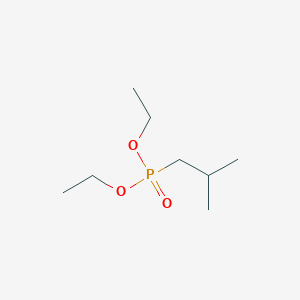
Methyl 4-methoxythiophene-2-carboxylate
Overview
Description
“Methyl 4-methoxythiophene-2-carboxylate” is a chemical compound with the CAS Number: 5118-05-8 . It has a molecular weight of 172.2 and its IUPAC name is methyl 4-methoxy-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-methoxythiophene-2-carboxylate” is 1S/C7H8O3S/c1-9-5-3-6 (11-4-5)7 (8)10-2/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 4-methoxythiophene-2-carboxylate” is a powder at room temperature . It has a melting point of 38-39 degrees Celsius .Scientific Research Applications
Mechanism of the Dieckmann Reaction
Methyl 4-methoxythiophene-2-carboxylate has been studied in the context of the Dieckmann reaction, which is an important mechanism in organic chemistry. This compound is transformed through this reaction to form methyl 4-oxotetrahydrothiophene-3-carboxylate and its isomers, demonstrating its utility in synthesizing complex organic compounds (Hromatka, Binder, & Eichinger, 1973).
Inhibitory Activity and Anticancer Potential
A series of novel derivatives of methyl 4-methoxythiophene-2-carboxylate have been designed and synthesized with a focus on inhibiting the protein tyrosine phosphatase 1B enzyme, which is significant in medical research. These compounds have demonstrated promising results as anticancer agents, particularly in the context of breast and liver cancer cell lines (Gulipalli et al., 2017).
Novel Bioisosteres and Synthetic Applications
Research has also focused on developing novel bioisosteres, such as the synthesis of 4-hydroxy-2-trifluoromethylthiophene, where methyl 4-methoxythiophene-2-carboxylate plays a crucial role. This indicates its importance in creating new compounds with potential biological activity (Karp et al., 2000).
Tautomerism in Organic Chemistry
In another study, methyl 4-methoxythiophene-2-carboxylate was involved in exploring amino-imino tautomerism, an important concept in organic chemistry, indicating its utility in understanding chemical equilibriums and reactions (Brandsma et al., 1998).
Exploration in Microfungus Chemistry
Additionally, studies involving microfungi, like Xylaria sp., have utilized derivatives of methyl 4-methoxythiophene-2-carboxylate in the exploration of natural products, which highlights its role in natural product chemistry and potential applications in drug discovery (Healy et al., 2004).
Hepatitis B Virus Inhibition
Methyl 4-methoxythiophene-2-carboxylate derivatives have been investigated for their potential as inhibitors of Hepatitis B Virus replication. This research points to its possible use in antiviral therapies and drug development (Kovalenko et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 4-methoxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-5-3-6(11-4-5)7(8)10-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXYSDHMZUIGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505564 | |
| Record name | Methyl 4-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxythiophene-2-carboxylate | |
CAS RN |
5118-05-8 | |
| Record name | Methyl 4-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pentanone, 4-[(4-fluorophenyl)imino]-](/img/structure/B3053046.png)


![2,2,2-trifluoro-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B3053052.png)

![1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt](/img/structure/B3053054.png)







